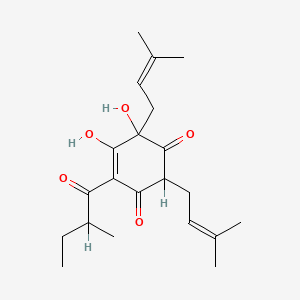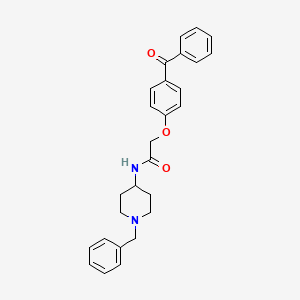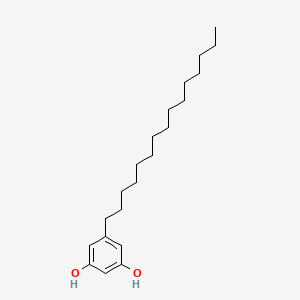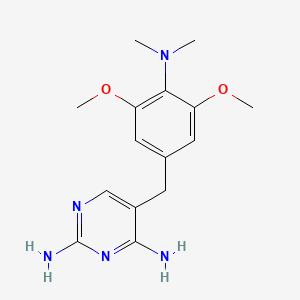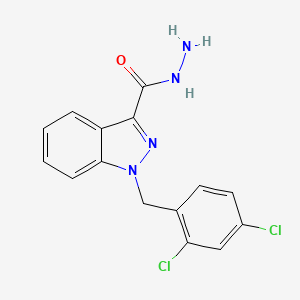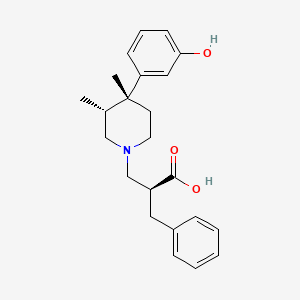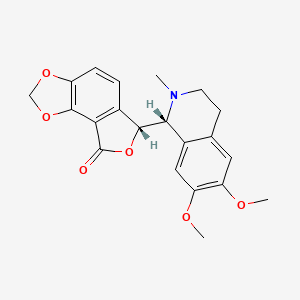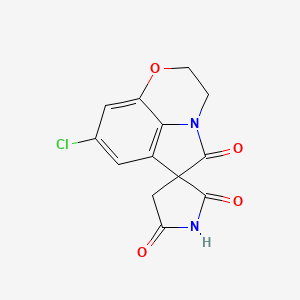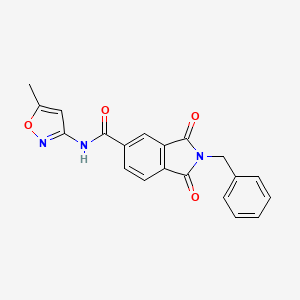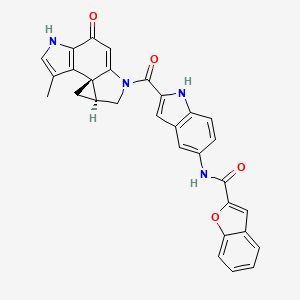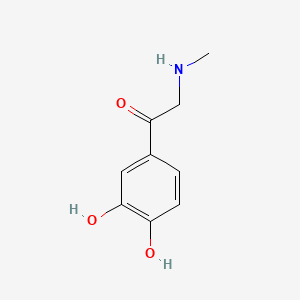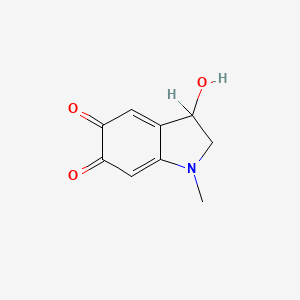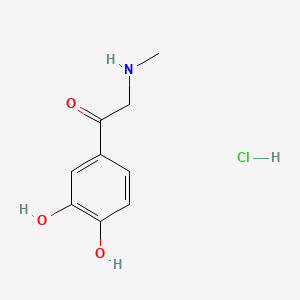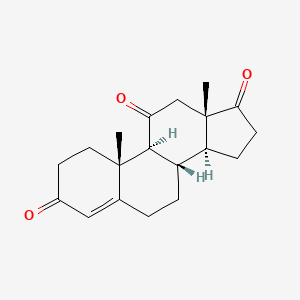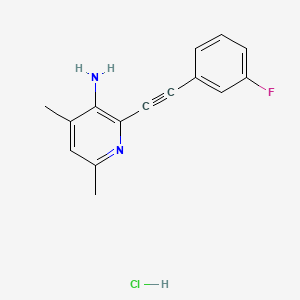
ADX 10059 hydrochloride
Vue d'ensemble
Description
ADX 10059 hydrochloride, also known as Raseglurant, is a potent and selective negative allosteric modulator of the mGlu5 receptor . The mGlu5 receptor is a G protein-coupled receptor and is a receptor for glutamate, which is a primary neurotransmitter involved in signaling in the central nervous system .
Molecular Structure Analysis
The chemical formula of ADX 10059 hydrochloride is C15H13FN2.HCl . It has a molecular weight of 276.74 . The exact structure can be found in various chemical databases.Physical And Chemical Properties Analysis
ADX 10059 hydrochloride is a yellow solid . It is soluble to 25 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature .Applications De Recherche Scientifique
Adsorption Properties and Drug Delivery Systems
Graphene Oxide for Drug Adsorption : Graphene oxide has been studied for its high adsorption capacity, particularly for doxorubicin hydrochloride, an anticancer agent. This research highlights the potential of graphene oxide in minimizing side effects of drugs like doxorubicin hydrochloride by optimizing drug carriers (Wu et al., 2013).
Polymeric Micelles for Drug Delivery : Combinatorial use of natural products like resveratrol and quercetin in polymeric micelles has been explored to mitigate doxorubicin hydrochloride induced cardiotoxicity. This approach shows promise in enhancing the therapeutic efficacy of cancer treatments while reducing side effects (Coté et al., 2015).
Metal-Organic Frameworks for Drug Release : Nanostructures like MIL-100 have been used for the sustainable release of drugs like doxycycline hydrochloride. Such frameworks offer controlled drug release, highlighting their potential in effective drug delivery systems (Taherzade et al., 2017).
Cancer Treatment and Cardiotoxicity
DNA Biomarkers in Cardiomyopathy : Research on Adriamycin (doxorubicin hydrochloride) identified DNA biomarkers that could potentially signal early signs of cardiotoxicity, a common side effect of this cancer treatment drug (Hahm et al., 2003).
Mitigating Cardiotoxicity in Cancer Drugs : Studies have shown that the overexpression of thioredoxin-1 in mice can attenuate adriamycin-induced cardiotoxicity, suggesting a potential pathway to mitigate the cardiac side effects of certain cancer drugs (Shioji et al., 2002).
Polyphosphazene Vesicles for Drug Resistance Reversal : Research has focused on using polyphosphazene vesicles for co-delivery of doxorubicin hydrochloride and chloroquine, aiming to reverse drug resistance and enhance the efficacy of cancer therapy (Xu et al., 2016).
Propriétés
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXXMGYKLQZXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ADX 10059 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



